molecular formula C11H5BrF4N2O B1380071 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine CAS No. 1227955-13-6

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Cat. No. B1380071
CAS RN: 1227955-13-6
M. Wt: 337.07 g/mol
InChI Key: LSPFXLHFCNMJIM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFTP) is a heterocyclic compound with a unique structure and a wide range of applications. It is a bromo-fluoro-pyrimidine which contains a bromine atom, a fluorine atom, and a trifluoromethyl group. This compound is used in a variety of applications such as organic synthesis, catalysis, and drug development. It is also used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Antimalarial Lead Compound Development

A study conducted by Chavchich et al. (2016) focused on the development of new compounds for malaria treatment and prevention. Through structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs, a compound was selected as the lead due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, demonstrating the compound's potential in antimalarial drug development Chavchich et al., 2016.

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) explored the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues using a compound structurally related to 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine. These analogues were synthesized to study the orthogonal intramolecular C–F···C=O interaction, which may stabilize certain molecular conformations Sukach et al., 2015.

Organometallic Functionalization of Nitrogen Heterocycles

Research by Ondi (2005) detailed the functionalization of nitrogen heterocycles, including pyrimidine derivatives, through organometallic approaches. This work outlined methods for selectively introducing functional groups to pyrimidines, showcasing the versatility of such compounds in chemical synthesis and potential pharmacological applications Ondi, 2005.

Novel Antifungal Pyrimidine Derivatives

A study by Wu et al. (2021) synthesized novel pyrimidine derivatives with an amide moiety and evaluated their antifungal activities against several pathogens. The research highlighted compounds with significant inhibition rates against Phomopsis sp., indicating the potential of pyrimidine derivatives in developing new antifungal agents Wu et al., 2021.

Anti-Inflammatory and Analgesic Properties

Muralidharan et al. (2019) synthesized a series of pyrimidine derivatives and tested them for analgesic and anti-inflammatory activities. Their findings suggest that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic effects, underscoring their potential in the development of new therapeutic agents Muralidharan, S. James Raja, & Asha Deepti, 2019.

properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF4N2O/c12-6-1-2-8(7(13)5-6)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFXLHFCNMJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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